molecular formula C13H13NO B1329656 4-(p-Tolyloxy)aniline CAS No. 41295-20-9

4-(p-Tolyloxy)aniline

Cat. No.: B1329656
CAS No.: 41295-20-9
M. Wt: 199.25 g/mol
InChI Key: VPCGOYHSWIYEMO-UHFFFAOYSA-N
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Safety and Hazards

The compound is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information suggests that it should be kept in a dark place and sealed in dry conditions at room temperature .

Biochemical Analysis

Cellular Effects

Anilines and their derivatives have been shown to exhibit significant toxic and mutagenic effects on mammalian cells, fish, aquatic invertebrates, and bacteria . The specific impact of 4-(p-Tolyloxy)aniline on cell function, cell signaling pathways, gene expression, and cellular metabolism needs further exploration.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-established. Anilines can undergo various reactions, including acetylation

Temporal Effects in Laboratory Settings

Aniline electropolymerization has been studied, providing some insight into the temporal behavior of aniline derivatives .

Metabolic Pathways

Anilines can undergo acetylation

Transport and Distribution

Transport across membranes is critical for many biological processes .

Subcellular Localization

The subcellular localization of proteins and other molecules is crucially linked to their biological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(p-Tolyloxy)aniline can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylphenol (p-cresol) with 4-nitrochlorobenzene in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 80-120°C

    Reduction: Catalytic hydrogenation or using reducing agents like iron powder and hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(p-Tolyloxy)aniline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: this compound.

    Substitution: Halogenated derivatives like 4-(p-bromotolyloxy)aniline.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenoxy)phenol
  • 4-(4-Methylphenoxy)benzoic acid
  • 4-(4-Methylphenoxy)benzaldehyde

Uniqueness

4-(p-Tolyloxy)aniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a phenylamine group with a tolyloxy substituent allows for versatile applications in various fields .

Properties

IUPAC Name

4-(4-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCGOYHSWIYEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194277
Record name 4-(p-Tolyloxy)aniline
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41295-20-9
Record name 4-(4-Methylphenoxy)benzenamine
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Record name 4-(p-Tolyloxy)aniline
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Record name 41295-20-9
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Record name 4-(p-Tolyloxy)aniline
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Record name 4-(p-tolyloxy)aniline
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Record name 4-(P-TOLYLOXY)ANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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